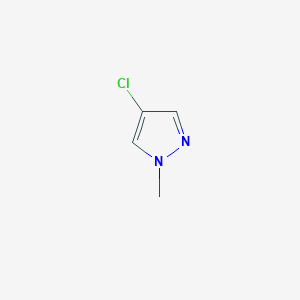

4-chloro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNUBDXGTOZIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551120 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-81-4 | |

| Record name | 4-Chloro-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 4-chloro-1-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the definitive structure elucidation of 4-chloro-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of data, this document details the strategic application and interpretation of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore the causal reasoning behind experimental choices, establish self-validating data interpretation workflows, and ground our findings in authoritative references. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and replicable strategy for the structural characterization of complex small molecules.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with biological targets with high affinity and specificity. The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a chloro-substituent at the C4 position and a methyl group on the N1 nitrogen dramatically influences the molecule's reactivity, solubility, and metabolic stability. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development cascade, ensuring the integrity of downstream applications and the validity of biological data. An incorrect structural assignment can lead to the costly pursuit of non-viable drug candidates and misinterpretation of structure-activity relationships (SAR).

Strategic Approach to Structure Elucidation

Figure 1: A strategic workflow for the structure elucidation of this compound, emphasizing the sequential and corroborative nature of the analytical techniques employed.

Mass Spectrometry: The First Gate of Confirmation

Mass spectrometry provides the foundational data point: the molecular weight of the analyte. This allows us to confirm the elemental composition and screen for the presence of the target molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

-

Ionization Source: Employ Electrospray Ionization (ESI) in positive ion mode, as the pyrazole nitrogen is readily protonated.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺. Calculate the theoretical mass based on the elemental formula C₄H₅ClN₂ and compare it to the experimentally observed mass.

Data Interpretation and Trustworthiness

The elemental formula for this compound is C₄H₅ClN₂. The key to trustworthiness in MS data lies in analyzing the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M and M+2 isotopic pattern with an approximate intensity ratio of 3:1.

| Parameter | Theoretical Value | Observed Value |

| Formula | C₄H₅ClN₂ | - |

| [M+H]⁺ (with ³⁵Cl) | 117.02195 | 117.0219 |

| [M+H]⁺ (with ³⁷Cl) | 119.01900 | 119.0190 |

| Isotopic Ratio (M:M+2) | ~3:1 | ~3:1 |

The observation of the correct high-resolution mass for both chlorine isotopes, along with the characteristic 3:1 isotopic pattern, provides strong evidence for the presence of a monochlorinated compound with the expected elemental formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation

For this compound, we expect to see specific vibrational bands characteristic of its structure. The absence of certain bands (e.g., N-H stretch) is as informative as the presence of others.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the pyrazole ring protons. |

| ~2950 | C-H stretch (aliphatic) | Indicates the presence of the N-methyl group. |

| ~1500-1400 | C=C and C=N stretching | Characteristic of the pyrazole ring system. |

| ~800 | C-Cl stretch | Suggests the presence of a carbon-chlorine bond. |

The most critical observation is the absence of a broad N-H stretching band around 3300 cm⁻¹, which confirms that the pyrazole nitrogen is substituted, consistent with the proposed N-methyl structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing us to map the carbon and proton skeleton of the molecule and establish through-bond connectivity.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Experiments to Acquire:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons.

-

¹³C NMR: Shows the number of different carbon environments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (C-C-H), which is crucial for establishing the overall connectivity.

-

Data Interpretation: A Step-by-Step Elucidation

Step 1: ¹H NMR Analysis

The ¹H NMR spectrum is expected to show three distinct signals:

-

A singlet corresponding to the N-methyl group (3H). Its chemical shift will be around 3.8 ppm.

-

Two singlets in the aromatic region, each integrating to 1H. These correspond to the two protons on the pyrazole ring (C3-H and C5-H). The presence of the chloro-substituent at C4 means these protons do not couple to each other, hence they appear as singlets. We can tentatively assign them based on their expected electronic environments.

Step 2: ¹³C NMR Analysis

The ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon atoms in the molecule:

-

One aliphatic carbon for the N-methyl group .

-

Three aromatic carbons for the pyrazole ring (C3, C4, and C5). The C4 carbon, being directly attached to chlorine, will have its chemical shift significantly affected.

Step 3: 2D NMR - Connecting the Pieces

The 2D NMR data provides the unambiguous connections required for final structure proof.

Figure 2: A summary of the expected key HMBC correlations that definitively establish the connectivity of this compound.

The HSQC experiment will first confirm the direct C-H attachments: C3-H to C3 and C5-H to C5.

The crucial HMBC experiment then provides the long-range correlations that lock in the structure. The protons of the N-methyl group are expected to show a correlation to both the C3 and C5 carbons of the pyrazole ring. This is the definitive piece of evidence that confirms the methyl group is on the N1 nitrogen and not on the C3 or C5 carbon. Furthermore, the C3-H proton will show correlations to C4 and C5, and the C5-H proton will show correlations to C3 and C4, confirming the arrangement of the pyrazole ring itself.

Conclusion: A Triad of Evidence for Unambiguous Structure Confirmation

By systematically applying a triad of analytical techniques—Mass Spectrometry, IR Spectroscopy, and a full suite of NMR experiments—we have constructed a self-validating workflow for the definitive structure elucidation of this compound. The HRMS data confirmed the elemental composition and the presence of chlorine. The IR spectrum verified the key functional groups and the N-substitution. Finally, the comprehensive 1D and 2D NMR data provided an unambiguous map of the molecular skeleton, with HMBC correlations definitively placing the methyl group on the N1 nitrogen and confirming the position of the chloro-substituent at C4. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, a prerequisite for any further research or development activities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-chloro-1-methyl-1H-pyrazole

Abstract

4-chloro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictable behavior in reaction design, formulation, and biological screening. This guide provides a detailed examination of the core physicochemical properties of this compound, offering both compiled data from existing literature and standardized, field-proven protocols for their experimental determination. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have led to its incorporation into a wide array of successful compounds. The introduction of substituents, such as the chloro-group at the 4-position and the methyl group at the 1-position, significantly modulates the molecule's steric and electronic profile. This fine-tuning influences reactivity, solubility, metabolic stability, and target-binding affinity. Therefore, a precise characterization of the parent molecule, this compound, is the foundational first step for any research program leveraging this versatile synthon. This document serves as a practical reference for scientists engaged in such work.

Compound Identification and Core Physical Properties

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and known physical properties of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| CAS Number | 35852-81-4 | [1][2][3] |

| Molecular Formula | C₄H₅ClN₂ | [1][2][4] |

| Molecular Weight | 116.55 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2] |

| SMILES | CN1C=C(C=N1)Cl | [1] |

| InChIKey | PGNUBDXGTOZIHC-UHFFFAOYSA-N | [1][2] |

Table 2: Core Physicochemical Properties

| Property | Value | Notes & Experimental Context |

| Appearance | Data not available | Visual inspection is the primary method. The compound is expected to be a liquid or low-melting solid. |

| Melting Point | Data not available | This property is crucial for assessing purity and handling. See Protocol 1 for determination. |

| Boiling Point | 169.4 °C (at 760 mmHg) | [1] |

| Solubility | Data not available | Expected to be soluble in common organic solvents. Aqueous solubility may be limited. See Protocol 2 for determination. |

| pKa | Data not available | Essential for understanding ionization state in physiological or reaction media. See Protocol 3 for determination. |

Experimental Protocols for Core Property Determination

The following protocols describe standard, reliable methods for determining the key physicochemical properties where literature data is unavailable.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow required to raise a sample's temperature, showing a sharp endothermic peak at the melting transition.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting transition.

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

-

Protocol 2: Thermodynamic Solubility Assessment in Aqueous and Organic Solvents

-

Rationale: Solubility dictates the suitability of a compound for various applications, from reaction conditions to biological assays and formulation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Methodology:

-

System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Reporting: Express solubility in units of mg/mL or mol/L.

-

Protocol 3: pKa Determination by Potentiometric Titration

-

Rationale: The pKa value defines the pH at which a compound is 50% ionized. For the pyrazole ring, the pKa relates to the protonation of the N2 nitrogen. This parameter is critical for predicting behavior in biological systems and for developing purification strategies like acid-base extraction.

-

Methodology:

-

System Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately prepare a solution of this compound (e.g., 0.01 M) in a co-solvent system (e.g., 20% methanol in water) to ensure solubility across the pH range.

-

Titration:

-

Place the solution in a jacketed beaker at a constant temperature (25°C) under a nitrogen blanket.

-

Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition.

-

Perform a back-titration with a standardized strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve. Specialized software can be used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.

-

Spectroscopic and Spectrometric Characterization

Structural confirmation is non-negotiable. The following techniques provide unambiguous evidence of the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. For this compound, one would expect to see distinct signals for the N-methyl group and the two non-equivalent protons on the pyrazole ring in the ¹H spectrum. The ¹³C spectrum would show four distinct carbon signals. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected vibrational bands include C-H stretching from the methyl and aromatic ring protons, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and a C-Cl stretching band in the fingerprint region.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Under electron ionization (EI), a clear molecular ion peak (M⁺) would be expected, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Stability and Safe Handling

The pyrazole ring is generally stable under common laboratory conditions. However, user safety is paramount.

-

Chemical Stability: The compound is expected to be stable at room temperature when protected from light and moisture. The chloro-substituent provides a potential site for nucleophilic aromatic substitution reactions, particularly under forcing conditions or with strong nucleophiles.

-

Hazard Profile: According to GHS information, this compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2]

-

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Visualization of the Characterization Workflow

To ensure systematic and comprehensive analysis of a research chemical like this compound, a structured workflow is essential. The following diagram outlines a logical progression from compound acquisition to full physicochemical profiling.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide has consolidated the available data and outlined essential experimental methodologies for the comprehensive characterization of this compound. While some core properties like its boiling point are documented, other critical parameters such as melting point, solubility, and pKa require experimental determination for which robust protocols have been provided. By following a systematic approach as visualized in the workflow, researchers can generate a complete and reliable physicochemical profile for this compound, thereby accelerating its application in drug discovery, agrochemical development, and materials science.

References

- AMERICAN ELEMENTS®. (n.d.). This compound. Retrieved from [Link]

- ChemBK. (2024, April 10). This compound-3-carboxylic acid. Retrieved from [Link]

- (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

- PubChem. (n.d.). This compound. Retrieved from [Link]

- Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- ResearchGate. (2021, September). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

- PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

- ResearchGate. (2008, August). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

- PubChem. (n.d.). 4-Chloro-1-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

- Wikipedia. (n.d.). Tebufenpyrad. Retrieved from [Link]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Physicochemical properties of pyrazole derivatives. Retrieved from [Link]

- Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

- SpectraBase. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

- ResearchGate. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]

- PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. Retrieved from [Link]

- PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

- (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Retrieved from [Link]

- IUCr Journals. (2021, August 17). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]

- Matrix Fine Chemicals. (n.d.). 4-CHLORO-1H-PYRAZOLE. Retrieved from [Link]

- Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

- CAS Common Chemistry. (n.d.). 3-(Chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

Sources

Introduction: The Versatile Pyrazole Core in Modern Chemistry

An In-depth Technical Guide to 4-chloro-1-methyl-1H-pyrazole: Synthesis, Reactivity, and Applications

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties make it a privileged scaffold in medicinal chemistry and agrochemistry.[2][3] Among its many derivatives, this compound stands out as a particularly valuable and versatile building block. The introduction of a chloro-substituent at the C4 position provides a reactive handle for a multitude of cross-coupling reactions, while the N-methyl group prevents tautomerism and directs reactivity, making it an ideal intermediate for the synthesis of complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, explore robust synthetic methodologies, dissect its reactivity in key transformations, and highlight its applications as a precursor to high-value molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. This compound is a stable, commercially available compound.[4][5][6] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 35852-81-4 | [4][5][6][7] |

| Molecular Formula | C₄H₅ClN₂ | [4][6][7][8] |

| Molecular Weight | 116.55 g/mol | [5][7][8] |

| IUPAC Name | 4-chloro-1-methylpyrazole | [7] |

| Appearance | White to orange to green powder/crystal | [9] |

| Canonical SMILES | CN1C=C(C=N1)Cl | [7] |

| InChIKey | PGNUBDXGTOZIHC-UHFFFAOYSA-N | [4][7] |

Spectroscopic data is essential for reaction monitoring and structural confirmation. While detailed spectra are available in databases, typical ¹H NMR signals in CDCl₃ would show two singlets for the pyrazole ring protons and a singlet for the N-methyl protons.[7][10]

Synthesis of the this compound Scaffold

The primary route to this compound involves the selective chlorination of the 1-methyl-1H-pyrazole precursor. The C4 position of the pyrazole ring is the most nucleophilic center, making it susceptible to electrophilic aromatic substitution.[11] Several methods have been developed to achieve this transformation efficiently.

Electrochemical Chlorination

Electrosynthesis offers a green and efficient alternative to traditional chemical methods. The anodic chlorination of 1-methyl-1H-pyrazole can be performed in an aqueous sodium chloride solution, which serves as both the solvent and the chlorine source. This method avoids the use of harsh chlorinating agents.[12]

Caption: Workflow for Electrochemical Chlorination of Pyrazole.

Protocol: Galvanostatic Chlorination of 1-methyl-1H-pyrazole [12]

-

Cell Assembly: A diaphragmless electrolytic cell is equipped with a platinum (Pt) anode and a copper (Cu) cathode.

-

Charge the Cell: The anodic compartment is charged with a 4 M aqueous solution of sodium chloride (NaCl) and chloroform (CHCl₃) in a 7:3 volume ratio. 1-methyl-1H-pyrazole (1.0 equivalent) is dissolved in the organic phase.

-

Electrolysis: A constant current density (e.g., 0.1 A/cm²) is applied. The electrolysis is carried out by passing a theoretical charge of 2 Faradays per mole of the starting pyrazole.

-

Work-up: Upon completion, the organic layer is separated. The aqueous layer is extracted with CHCl₃ (3 x 20 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution to remove any residual chlorine, followed by water.

-

Isolation: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Insight: The heterophase system (aqueous NaCl/CHCl₃) is crucial. The pyrazole resides primarily in the organic phase, while the electrochemically generated chlorine at the anode-water interface partitions into the organic phase to react, minimizing side reactions in the aqueous medium.[12]

Mechanochemical Chlorination

For a solvent-free approach, mechanochemical synthesis using a shaker or ball mill provides a highly efficient and environmentally friendly option. Trichloroisocyanuric acid (TCCA) is used as the solid chlorinating agent.[10]

Protocol: Solvent-Free Mechanochemical Chlorination [10]

-

Charge the Mill: A 10 mL zirconium dioxide (ZrO₂) milling cell is charged with 1-methyl-1H-pyrazole (1.0 eq), TCCA (0.4 eq), silica gel (approx. 10 wt%), and two ZrO₂ milling balls (5 mm diameter).

-

Milling: The vessel is mounted on a shaker mill and oscillated at a high frequency (e.g., 30 Hz) for 45-60 minutes.

-

Work-up & Isolation: The solid residue is removed from the cell and purified directly by column chromatography (eluent: hexane/dichloromethane) to afford the product.

Causality Insight: The high-energy impacts during milling facilitate the solid-state reaction between the pyrazole and TCCA. The silica gel acts as a grinding auxiliary and prevents the reactants from sticking to the walls of the milling cell, ensuring efficient mixing and reaction.[10]

Reactivity and Key Transformations

The chlorine atom at the C4 position is the key to the synthetic utility of this compound, enabling its participation in a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for constructing C-N, C-C, and C-O bonds.[13][14]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[13][15] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, including alkylamines and anilines, to generate 4-amino-1-methyl-1H-pyrazole derivatives. These products are valuable scaffolds in medicinal chemistry.[14][16]

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol: Microwave-Assisted Buchwald-Hartwig Coupling [17]

-

Vial Preparation: To a microwave vial, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium source such as Pd(dba)₂ (10 mol%), a bulky phosphine ligand like tBuDavePhos (20 mol%), and a strong base like potassium t-butoxide (tBuOK) (2.0 eq).

-

Solvent Addition: Add a high-boiling solvent such as xylene (to a concentration of ~0.06 M).

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor to a high temperature (e.g., 120-150 °C) for 30-60 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 4-aminopyrazole product.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like tBuDavePhos accelerate the rate-limiting reductive elimination step, enabling the coupling of less reactive aryl chlorides.[14][16] Microwave heating significantly reduces reaction times from hours to minutes by efficiently reaching the high temperatures required for the reaction.[17]

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-1-methyl-1H-pyrazoles. This transformation is invaluable for accessing biaryl structures prevalent in pharmaceuticals.

Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a mixture of solvents, typically an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Causality Insight: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The aqueous solvent system often accelerates the reaction.

C-H Functionalization

While cross-coupling provides a powerful toolkit, modern synthesis increasingly turns to direct C-H functionalization to improve atom economy. While the C4 position of 1-methyl-1H-pyrazole is typically functionalized via halogenation, direct C-H activation/arylation at the C5 position is a well-established alternative strategy for building complexity on the pyrazole ring.[11][18][19] This highlights the complementary reactivity available to synthetic chemists working with this scaffold. For instance, palladium-catalyzed C5-arylation can be achieved using directing groups or under specific conditions that favor activation of the C5-H bond, which is the most acidic proton on the ring.[11]

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are key intermediates in the synthesis of numerous commercial and investigational compounds.

-

Agrochemicals: The pyrazole carboxamide scaffold is a well-known feature in many potent fungicides and insecticides. A prominent example is Tebufenpyrad, an acaricide and insecticide used in greenhouses.[20] Its structure features a 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide core, highlighting the industrial relevance of this substituted pyrazole system.[20]

-

Pharmaceuticals: In drug discovery, the 4-aminopyrazole moiety is a bioisostere for other aromatic systems and can act as a hydrogen bond donor and acceptor. These derivatives have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as agents targeting inflammatory pathways.[1] The ability to rapidly generate libraries of 4-aminopyrazoles via Buchwald-Hartwig amination makes this compound an attractive starting material for lead optimization campaigns.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][21]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21][22][23]

-

Handling: Avoid breathing dust, fumes, or vapors.[21][23] Prevent contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a powerful and enabling building block for modern organic synthesis. Its straightforward preparation and the predictable reactivity of its C4-chloro substituent provide chemists with a reliable entry point into a diverse chemical space of high-value pyrazole derivatives. From the development of life-saving pharmaceuticals to the creation of effective crop protection agents, the utility of this compound is well-established. A firm grasp of its synthesis, reactivity, and handling is therefore an invaluable asset for any scientist working at the forefront of chemical innovation.

References

-

This compound | CAS 35852-81-4 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

This compound | C4H5ClN2 | CID 13844024 - PubChem. (n.d.). PubChem. [Link]

-

Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). [Link]

-

This compound - Chemical Synthesis Database. (n.d.). Chemical Synthesis Database. [Link]

-

4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem. (n.d.). PubChem. [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - ResearchGate. (2021). ResearchGate. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (n.d.). Kaunas University of Technology. [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. (2008). ResearchGate. [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Tebufenpyrad - Wikipedia. (n.d.). Wikipedia. [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023). MDPI. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020). PubMed Central. [Link]

-

Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. [Link]

-

C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed. (2020). PubMed. [Link]

-

Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed. (2016). PubMed. [Link]

-

Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. (n.d.). [Link]

-

3-(Chloromethyl)-1-methyl-1H-pyrazole - CAS Common Chemistry. (n.d.). CAS. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). PubMed Central. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). MDPI. [Link]

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole - IUCr Journals. (n.d.). IUCr Journals. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. americanelements.com [americanelements.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. epubl.ktu.edu [epubl.ktu.edu]

- 19. Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

discovery and history of chlorinated pyrazoles

An In-depth Technical Guide: The Discovery and Ascendancy of Chlorinated Pyrazoles in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemicals.[1] The strategic introduction of chlorine atoms onto this five-membered ring profoundly modulates its physicochemical and biological properties, leading to the development of highly effective pharmaceuticals and crop protection agents. This guide provides a comprehensive technical overview of the history, synthesis, and application of chlorinated pyrazoles. We will explore the causal logic behind synthetic strategies, detail key experimental methodologies, and examine the structure-activity relationships that have established this class of compounds as indispensable tools in science and industry.

Introduction: The Pyrazole Core and the Transformative Influence of Chlorination

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic configuration and ability to participate in hydrogen bonding have made them a focal point of chemical research for over a century.[2] The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883, with the parent compound being isolated by Buchner in 1889.[1]

The functionalization of the pyrazole ring is key to its utility. Among various modifications, chlorination stands out for its significant impact on a molecule's properties. The introduction of a chlorine atom can:

-

Enhance Lipophilicity: Facilitating passage through biological membranes.

-

Modulate Electronic Properties: Affecting binding affinity to target proteins.

-

Block Metabolic Sites: Increasing the compound's in-vivo half-life.

-

Serve as a Synthetic Handle: Providing a reactive site for further chemical transformations.

These effects have been leveraged to create a multitude of highly active chlorinated pyrazole derivatives, ranging from blockbuster drugs to essential agricultural products.[3][4]

Foundational Synthesis of the Pyrazole Ring

The most fundamental and enduring method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This reaction's versatility allows for the synthesis of a wide array of substituted pyrazoles.

Caption: The classic Knorr synthesis of pyrazoles.

Synthetic Strategies for Chlorinated Pyrazoles

The introduction of chlorine can be achieved either by incorporating chlorinated building blocks during ring formation or by direct chlorination of a pre-synthesized pyrazole. The choice of method is dictated by the desired regiochemistry and the stability of the substrates.

Direct Chlorination of the Pyrazole Ring

Direct electrophilic chlorination is a common and efficient method, typically occurring at the electron-rich C4 position of the pyrazole ring.[7] The choice of chlorinating agent is critical for controlling the reaction's selectivity and reactivity.

Key Reagents:

-

N-Chlorosuccinimide (NCS): A mild and versatile reagent used for the mono-chlorination of a wide range of substrates.[8][9][10] It is favored for its ease of handling and high selectivity.[11]

-

Trichloroisocyanuric Acid (TCCA): A highly efficient, low-cost, and low-toxicity source of chlorine that can also act as an oxidant.[12][13]

Experimental Protocol: C4-Chlorination of a 1,3,5-Trisubstituted Pyrazole using NCS

-

Dissolution: Dissolve the starting pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution. The reaction is typically conducted at room temperature.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloropyrazole.[7]

Synthesis from Chlorinated Precursors

This strategy involves using chlorinated 1,3-dicarbonyl compounds in the initial cyclocondensation reaction. This approach is particularly useful for synthesizing pyrazoles where direct chlorination might be difficult or lead to undesired byproducts.

Experimental Protocol: Synthesis of Celecoxib Intermediate

The synthesis of the anti-inflammatory drug Celecoxib provides a relevant industrial example. It begins with a Claisen condensation, followed by a cyclocondensation with a hydrazine derivative.[14][15]

-

Step 1: Diketone Formation: A Claisen condensation is performed between 4'-methylacetophenone and ethyl trifluoroacetate using a base like sodium methoxide to form the key 1,3-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.[15][16]

-

Step 2: Cyclocondensation: The resulting diketone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent like ethanol.[14][15]

-

Ring Closure: The mixture is heated to reflux, causing a cyclocondensation reaction that forms the pyrazole ring, yielding Celecoxib.[14]

Pillar Applications of Chlorinated Pyrazoles

The unique properties of chlorinated pyrazoles have led to their widespread use as active ingredients in agrochemicals and pharmaceuticals.

Agrochemicals

In crop protection, chlorinated pyrazoles are valued for their high potency and specific modes of action.[17]

| Compound | Class | Mechanism of Action | Primary Use |

| Fipronil | Phenylpyrazole | Blocks GABA-gated and glutamate-gated chloride (GluCl) channels in the central nervous system, causing neuronal hyperexcitation.[18][19][20] | Broad-spectrum insecticide used against pests like termites, ants, and fleas.[19] |

| Pyraflufen-ethyl | Phenylpyrazole | Inhibits the enzyme protoporphyrinogen oxidase (PPO or Protox), leading to membrane disruption and rapid necrosis in susceptible plants.[17][21] | Post-emergence herbicide for controlling broad-leaved weeds in cereal crops.[21] |

| Penthiopyrad | Carboxamide | Inhibits succinate dehydrogenase (SDHI) in Complex II of the mitochondrial respiratory chain, blocking fungal energy production.[22][23] | Broad-spectrum fungicide effective against diseases such as gray mold and powdery mildew.[23][24] |

| Chlorantraniliprole | Anthranilic Diamide | Activates insect ryanodine receptors, causing uncontrolled release of internal calcium stores, leading to paralysis and death.[25][26] | Insecticide for chewing pests in crops like cotton, rice, and vegetables.[25] |

Pharmaceuticals

The pyrazole scaffold is a key component in numerous approved drugs. Chlorination is often used to fine-tune activity and pharmacokinetic profiles.[4][27]

Caption: Major therapeutic applications of pyrazole-containing drugs.

Notable examples include Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Zaleplon (sedative-hypnotic), demonstrating the scaffold's versatility in targeting diverse biological pathways such as cyclooxygenase (COX) enzymes, kinases, and GABAᴀ receptor complexes.[4][28][29]

Future Perspectives

The legacy of chlorinated pyrazoles continues to evolve. Current research focuses on developing more sustainable and regioselective chlorination methods to reduce environmental impact. Furthermore, the integration of computational modeling and high-throughput screening is accelerating the discovery of novel pyrazole derivatives with enhanced potency and specificity. As our understanding of biological targets deepens, the chlorinated pyrazole scaffold is certain to remain a vital component in the design of next-generation drugs and agrochemicals.

References

-

Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. 18

-

Fipronil - Wikipedia. 19

-

Fipronil Technical Fact Sheet - National Pesticide Information Center. 20

-

Pyraflufen-ethyl (Ref: ET 751) - AERU - University of Hertfordshire. 30

-

The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. 31

-

Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchGate. 32

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. 1

-

CN113754648B - Preparation method of xaflufen and intermediate thereof - Google Patents. 33

-

CN113831333A - Synthetic method of sulfuryl pyraflufen - Google Patents. 34

-

Biological activity and disease controlling efficacy of penthiopyrad - ResearchGate. 22

-

N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature | Request PDF - ResearchGate. 8

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. 5

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. 6

-

Biological activity and disease controlling efficacy of penthiopyrad - J-Stage. 24

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. 7

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. 16

-

Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water - R Discovery. 11

-

Celecoxib Intermediates: Key Steps In Synthesis. 35

-

Discovery and Development of a New Cereal Herbicide, Pyraflufenethyl - ResearchGate. 21

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. 9

-

New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. 14

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. 12

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. 36

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. 28

-

Rational understanding of chiral fungicide penthiopyrad stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity - PubMed. 37

-

SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. 15

-

Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem - NIH. 25

-

The Pharmacological Landscape of Pyrazole Analogs: Insights from 4-Chloropyrazole. 38

-

Pyrazole synthesis - Organic Chemistry Portal. 39

-

New Synthesis of Fluorinated Pyrazoles | Organic Letters - ACS Publications. 3

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. 40

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. 41

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. 29

-

Development of a novel fungicide, penthiopyrad - ResearchGate. 23

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. 2

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. 42

-

N-Chlorosuccinimide - Wikipedia. 10

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. 4

-

Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA - Preprints.org. 13

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. 43

-

Chlorantraniliprole - Wikipedia. 26

-

PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. 17

-

Perspective: the potential of pyrazole-based compounds in medicine - PubMed. 27

-

C‒H An chlorination of pyrazole 1a. | Download Scientific Diagram - ResearchGate. 44

-

Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI. 45

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. 46

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. zenodo.org [zenodo.org]

- 16. nbinno.com [nbinno.com]

- 17. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 18. nbinno.com [nbinno.com]

- 19. Fipronil - Wikipedia [en.wikipedia.org]

- 20. Fipronil Technical Fact Sheet [npic.orst.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Biological activity and disease controlling efficacy of penthiopyrad [jstage.jst.go.jp]

- 25. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Chlorantraniliprole - Wikipedia [en.wikipedia.org]

- 27. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 29. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyraflufen-ethyl (Ref: ET 751) [sitem.herts.ac.uk]

- 31. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. CN113754648B - Preparation method of xaflufen and intermediate thereof - Google Patents [patents.google.com]

- 34. CN113831333A - Synthetic method of sulfuryl pyraflufen - Google Patents [patents.google.com]

- 35. arborpharmchem.com [arborpharmchem.com]

- 36. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Rational understanding of chiral fungicide penthiopyrad stereoselectivity: Bioactivity, aquatic toxicity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. nbinno.com [nbinno.com]

- 39. Pyrazole synthesis [organic-chemistry.org]

- 40. researchgate.net [researchgate.net]

- 41. pubs.acs.org [pubs.acs.org]

- 42. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 43. mdpi.com [mdpi.com]

- 44. researchgate.net [researchgate.net]

- 45. mdpi.com [mdpi.com]

- 46. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-chloro-1-methyl-1H-pyrazole: An In-depth Technical Guide

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique physicochemical properties.[1][2] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their function and for the development of novel applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for the unambiguous characterization of these molecules.

This technical guide offers an in-depth analysis of the spectroscopic data for a key pyrazole derivative, 4-chloro-1-methyl-1H-pyrazole. As a Senior Application Scientist, the following sections are designed to provide not just the spectral data itself, but also the underlying scientific principles and experimental considerations that are crucial for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In this derivative, a chlorine atom is substituted at the 4-position, and a methyl group is attached to one of the nitrogen atoms. It is important to note that the methylation of a pyrazole ring can lead to different regioisomers. However, for the purpose of this guide, we will focus on the spectroscopic characterization of the 1-methyl isomer, as depicted below.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Data Acquisition

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 300 MHz or 500 MHz, or an equivalent instrument.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition Parameters:

-

¹H NMR:

-

Spectral Width: Typically 10-15 ppm.

-

Pulse Angle: A 30-45° pulse is commonly used to allow for faster relaxation and a greater number of scans in a given time.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for protons in small molecules.

-

Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Spectral Width: A wider spectral width of 200-250 ppm is necessary to capture all carbon signals.

-

Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and relaxation time.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons and carbons with no directly attached protons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is needed to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Apply a Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Figure 2: NMR Experimental Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazole ring and the three protons of the N-methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | H-5 |

| ~ 7.3 | Singlet | 1H | H-3 |

| ~ 3.8 | Singlet | 3H | N-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as singlets because they are not coupled to each other. The chlorine atom at the 4-position eliminates the vicinal coupling that would otherwise be observed between H-4 and H-5, and the large distance between H-3 and H-5 results in negligible long-range coupling. The electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom will cause these protons to resonate in the downfield region of the spectrum. The proton at the 5-position (H-5) is generally observed at a slightly more downfield chemical shift than the proton at the 3-position (H-3) in N-substituted pyrazoles.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift of this group is typically around 3.8 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | C-5 |

| ~ 129 | C-3 |

| ~ 108 | C-4 |

| ~ 39 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (C-3, C-4, and C-5): The three carbons of the pyrazole ring will resonate in the aromatic region of the spectrum.

-

C-5 and C-3: These carbons are adjacent to nitrogen atoms and will appear at the most downfield chemical shifts. Similar to the proton assignments, C-5 is typically observed at a slightly more downfield position than C-3 in N-methylated pyrazoles.

-

C-4: The carbon atom bearing the chlorine substituent (C-4) will be shifted upfield relative to an unsubstituted pyrazole due to the halogen's shielding effect, but its exact position can be influenced by other electronic factors. It is expected to be the most upfield of the aromatic carbons.

-

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum, typically around 39 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

KBr Pellet (for solid samples):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

-

Attenuated Total Reflectance (ATR) (for solid or liquid samples):

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1600-1475 | Medium-Weak | C=C and C=N stretching vibrations of the pyrazole ring |

| ~1450 and ~1375 | Medium | C-H bending of the N-CH₃ group |

| 800-600 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons on the pyrazole ring (above 3000 cm⁻¹) and the aliphatic protons of the N-methyl group (below 3000 cm⁻¹).

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole ring typically appear in the 1600-1475 cm⁻¹ region.

-

C-H Bending: The characteristic bending vibrations of the methyl group will be observed around 1450 cm⁻¹ and 1375 cm⁻¹.

-

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, is characteristic of the C-Cl stretching vibration. The exact position can provide some information about the electronic environment of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation and Introduction:

-

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the solution into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

-

Alternatively, for direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition (Electron Ionization - EI):

-

The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺•).

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, charged fragments.

-

The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectrometric Data

Molecular Formula: C₄H₅ClN₂ Molecular Weight: 116.55 g/mol [3]

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine, which has two common isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks, M⁺• and (M+2)⁺•, with a relative intensity ratio of approximately 3:1.

| m/z | Relative Abundance | Assignment |

| 116 | ~100% (for ³⁵Cl) | [M]⁺• (Molecular Ion) |

| 118 | ~33% (for ³⁷Cl) | [M+2]⁺• (Molecular Ion Isotope) |

| 81 | Variable | [M - Cl]⁺ |

| 54 | Variable | [M - Cl - HCN]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z 116 (for the ³⁵Cl isotope) and a corresponding M+2 peak at m/z 118 confirms the molecular weight of the compound and the presence of one chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of stable neutral molecules.

-

Loss of Chlorine: A common fragmentation pathway for halogenated compounds is the loss of the halogen atom. In this case, the loss of a chlorine radical from the molecular ion would result in a fragment at m/z 81.

-

Ring Cleavage: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN). The fragment at m/z 54 likely arises from the loss of both the chlorine atom and a molecule of HCN.

-

Figure 3: Proposed Fragmentation Pathway for this compound in EI-MS

Caption: A simplified representation of a plausible EI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating structural characterization. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the pyrazole ring. The IR spectrum identifies the key functional groups, including the characteristic C-Cl bond. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This in-depth guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of this important heterocyclic compound.

References

-

BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Retrieved from BenchChem website.[1]

-

BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles. Retrieved from BenchChem website.[4]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).[2]

-

PubChem. (n.d.). This compound. Retrieved from PubChem.[3]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from MDPI.[5]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from ResearchGate.[6]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The first example of a cine-substitution in a series of 1,3-dinitropyrazoles - ProQuest [proquest.com]

- 3. scispace.com [scispace.com]

- 4. This compound | C4H5ClN2 | CID 13844024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Potential Pharmacological Properties of 4-chloro-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2][3] This technical guide provides a comprehensive exploration of the potential pharmacological properties of a specific, yet under-explored derivative, 4-chloro-1-methyl-1H-pyrazole. While direct pharmacological data for this compound is limited, this guide synthesizes information from structurally related pyrazoles to infer its potential biological activities, mechanisms of action, and starting points for future research. We delve into the structure-activity relationships of chloro- and methyl-substituted pyrazoles, propose potential therapeutic targets, and provide detailed, field-proven experimental protocols for the investigation of its anticancer and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this and similar small-molecule pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Pharmacology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique physicochemical properties, including their ability to act as both hydrogen bond donors and acceptors, contribute to their versatility as pharmacophores.[3][4] The pyrazole ring is a bioisostere for other aromatic systems and can enhance a molecule's metabolic stability and binding affinity to biological targets.[3] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][5]

The substitution pattern on the pyrazole ring is critical in determining its biological activity. The presence of a chloro-substituent, as in this compound, can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins. Similarly, the N-methyl group can impact the compound's metabolic stability and receptor binding.

Physicochemical Properties and Synthesis

| Property | Value/Information | Source |

| Molecular Formula | C₄H₅ClN₂ | [6][7] |

| Molecular Weight | 116.55 g/mol | [6] |

| CAS Number | 35852-81-4 | [6][7] |

| IUPAC Name | 4-chloro-1-methylpyrazole | [7] |

| SMILES | C[N]1C=C(Cl)C=N1 | [6] |

| Computed LogP | 1.3 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [7] |

A specific, detailed synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be adapted from general pyrazole synthesis methodologies and literature on similar compounds. One potential method involves the electrochemical chlorination of 1-methyl-1H-pyrazole.[8] Another approach could be the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, a common method for pyrazole synthesis.[1] A reference in the Journal of Heterocyclic Chemistry from 1987 also describes the synthesis of this compound, suggesting that a literature search for this specific article could provide a detailed experimental procedure.[6]

A proposed synthesis based on the chlorination of a pyrazole precursor is outlined below:

Proposed Synthesis of this compound

Materials:

-

1-methyl-1H-pyrazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

-

To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.